molecular formula C12H21N3O8 B555719 N-acetylglucosaminylasparagine CAS No. 2776-93-4

N-acetylglucosaminylasparagine

Cat. No. B555719
CAS RN: 2776-93-4
M. Wt: 335.31 g/mol
InChI Key: YTTRPBWEMMPYSW-HRRFRDKFSA-N
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Description

N-acetylglucosaminylasparagine is an N (4)-glycosyl-L-asparagine having (beta-N-acetyl-D-glucosaminyl as the glycosyl component . It is a natural product found in Vitis vinifera and Trypanosoma brucei .


Molecular Structure Analysis

The molecular formula of N-acetylglucosaminylasparagine is C12H21N3O8 . The IUPAC name is (2 S )-4- [ [ (2 R ,3 R ,4 R ,5 S ,6 R )-3-acetamido-4,5-dihydroxy-6- (hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid .

Scientific Research Applications

1. Role in Neurovisceral Storage Diseases

Research has identified that N-acetylglucosaminylasparagine accumulates in the lymphocytes of patients with aspartylglycosaminuria, a neurovisceral storage disease. This accumulation is believed to be a main storage substance in the peripheral lymphocytes in this condition, potentially contributing to cytoplasmic vacuolization of these cells (Maury & Palo, 1980).

2. Industrial and Functional Material Applications

N-Acetylglucosamine, a monosaccharide component of N-acetylglucosaminylasparagine, is used in various fields due to its function as a component of polymers like chitin, hyaluronic acid, and keratin sulfate. Its industrial production and applications as a functional material have been extensively reviewed (Chen, Shen, & Liu, 2010).

3. Biological and Biomedical Research

N-acetylglucosaminylasparagine's role in biological processes, such as its involvement in the biosynthesis of asparagine-linked oligosaccharides, has been studied. The purification and characterization of related enzymes like rat liver glycosylasparaginase highlight its significance in biochemical research and potential medical applications (Tollersrud & Aronson, 1989).

4. Glycobiology and Disease Research

The study of N-acetylglucosaminylasparagine has contributed to the field of glycobiology, particularly in understanding the structure of N-glycans and their roles in diseases like cancer and neurodegenerative disorders. This research has implications for disease diagnosis and treatment strategies (Hart et al., 2014), (Hart et al., 2011).

5. Nutrient Sensing and Metabolism

The dynamic cycling of N-acetylglucosamine on proteins (O-GlcNAcylation) serves as a nutrient sensor and plays a role in modulating cellular physiology and metabolism. Its dysregulation is linked to chronic diseases, highlighting its importance in cellular signaling and energy management (Wells, Whelan, & Hart, 2003).

6. Agricultural and Environmental Applications

N-acetylglucosamine derivatives like glyphosate tolerance genes in agriculture demonstrate the compound's broader applications in fields like crop science and environmental management (Castle et al., 2004).

properties

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTRPBWEMMPYSW-HRRFRDKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O8
Record name Aspartylglucosamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Aspartylglucosamine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027514
Record name 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aspartylglycosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-acetylglucosaminylasparagine

CAS RN

2776-93-4
Record name N-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2776-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylglucosaminylasparagine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002776934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-N-2-Acetamido-2-deoxy-beta-D-glucopyranosyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPARAGINE-N-ACETYL-.BETA.-D-GLUCOSAMINE CONJUGATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9ODP9B8O5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aspartylglycosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000489
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
T Bhatti, RE Chambers, JR Clamp - Biochimica et Biophysica Acta (BBA) …, 1970 - Elsevier
… of disaccharides, trisaccharides, tetrasaccharides and pentasaccharides, and of certain N-acetylglucosamine derivatives such as muramic acid and N-acetylglucosaminylasparagine. …
Number of citations: 349 www.sciencedirect.com
AB Zinn, JJ Plantner, DM Carlson - The glycoconjugates, 1977 - books.google.com
… This section covers the following saccharide to protein linkages which occur in mammalian sources:(1) the N-acetylglucosaminylasparagine linkage, which predominates in plasma …
Number of citations: 58 books.google.com
PA Morton, MM Klinger, SM Steiner - Cancer Research, 1982 - AACR
… with N-acetylglucosaminylasparagine. The combined results of the structural studies are consistent with the structure of FL4c being α-fucosyl-N-acetylglucosaminylasparagine. …
Number of citations: 4 aacrjournals.org
RJ Paxton, G Mooser, H Pande… - Proceedings of the …, 1987 - National Acad Sciences
… The peptides were sequenced on a gas-phase microsequencer, and glycosylation sites were identified as the phenylthiohydantoin derivative of N-acetylglucosaminylasparagine. The …
Number of citations: 309 www.pnas.org
RU Margolis, RK Margolis… - Journal of …, 1972 - Wiley Online Library
… alkali, serine and threonine residues were destroyed only under conditions which also caused a loss of these amino acids in ovalbumin (containing N-acetylglucosaminylasparagine …
Number of citations: 35 onlinelibrary.wiley.com
HJ Allen, H Ahmed, RA Dicioccio - Biochemical and biophysical research …, 1990 - Elsevier
… Internalization of conjugate resulted in the reduced accumulation of α-L-fucosyl-N-acetylglucosaminylasparagine, a glycopeptide that accumulates in cells of fucosidosis patients, to …
Number of citations: 7 www.sciencedirect.com
SC Li, M Asakawa, Y Hirabayashi, YT Li - Biochimica et Biophysica Acta …, 1981 - Elsevier
… Type FI enzyme hydrolyzes the tri-mannosyl derivatives di-N-acetylglucosaminylasparagine faster than the penta- or hexa-mannosyl compounds. Type F-II hydrolyzes the penta- and …
Number of citations: 19 www.sciencedirect.com
P Maury, J Palo - Clinical Science, 1980 - portlandpress.com
1. Aspartylglycosaminuria is a neurovisceral storage disease characterized by reduced or absent activity of the lysosomal enzyme N-aspartyl-β-glucosaminidase. Although …
Number of citations: 9 portlandpress.com
K Blumberg, CA Bush - Analytical Biochemistry, 1982 - Elsevier
… Using the method of differential chemical shift in Hz0 and DrO as solvents, the carbon NMR spectrum of N-acetylglucosaminylasparagine, lN-acetyl-fl-D-ghtcopyranosyfamine, and IN-…
Number of citations: 9 www.sciencedirect.com
H Nakada - The journal of biochemistry, 2012 - academic.oup.com
… Ikuo Yamashina determined the two notable structures of N-glycans, N-acetylglucosaminylasparagine and β-mannosidic linkages, which are generally present in sugar–amino acid and …
Number of citations: 8 academic.oup.com

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